Monacolin J
Overview
Description
Monacolin J is a naturally occurring compound found in red yeast rice, produced by the fermentation of rice with the yeast Monascus purpureus. It is a key precursor in the biosynthesis of statin drugs such as lovastatin and simvastatin. These statins are potent inhibitors of the enzyme hydroxymethylglutarate coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. This compound is of significant importance in the production of cholesterol-lowering medications .
Mechanism of Action
Target of Action
Monacolin J (MJ) is a key precursor of statin drugs like lovastatin and simvastatin . Its primary target is the enzyme hydroxymethyl glutarate coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, and by inhibiting its activity, MJ effectively blocks this process .
Mode of Action
MJ competitively inhibits the activity of HMG-CoA reductase . This means that MJ and HMG-CoA compete for the same binding site on the enzyme. When MJ binds to the enzyme, it prevents HMG-CoA from doing so, thereby blocking the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase by MJ affects the mevalonate pathway, which is responsible for the production of cholesterol. By blocking the conversion of HMG-CoA to mevalonate, MJ effectively halts the production of cholesterol .
Pharmacokinetics
The production of MJ involves the hydrolysis of microbial fermented lovastatin , suggesting that its bioavailability may be influenced by factors such as the efficiency of lovastatin hydrolysis and the subsequent metabolic processes.
Result of Action
The molecular effect of MJ’s action is the reduction of cholesterol biosynthesis due to the inhibition of HMG-CoA reductase . On a cellular level, this can lead to a decrease in the levels of intracellular cholesterol, which can have various effects on cell function and health, particularly in the context of diseases associated with high cholesterol levels.
Action Environment
The action, efficacy, and stability of MJ can be influenced by various environmental factors. For instance, the production of MJ has been achieved in yeast and bacteria, but the resulting metabolic stress and excessive accumulation of the compound can adversely affect cell activity . Furthermore, the expression of certain genes, such as those coding for fungal statin pump proteins, can facilitate MJ production and improve its efflux . .
Biochemical Analysis
Biochemical Properties
Monacolin J interacts with the enzyme HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . By inhibiting this enzyme, this compound effectively reduces the synthesis of cholesterol .
Cellular Effects
In cellular processes, this compound has been observed to decrease total cholesterol (TC), triglyceride (TG), and low-density lipoprotein cholesterol (LDL-C) levels . It also influences cell function by affecting metabolic stress and the accumulation of compounds .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively inhibiting the activity of HMG-CoA reductase . This inhibition blocks cholesterol biosynthesis, leading to a decrease in cholesterol levels .
Temporal Effects in Laboratory Settings
Over time, the production of this compound has been optimized in laboratory settings, leading to increased yields . The extracellular level of this compound increased faster, but its intracellular percentage remained lower compared to other compounds .
Dosage Effects in Animal Models
In animal models, specifically hyperlipidemia hamsters, this compound has been shown to significantly lower plasma TC, TG, and LDL-C levels . The specific effects can vary depending on the dosage and the duration of administration .
Metabolic Pathways
This compound is involved in the mevalonate pathway, which is responsible for the production of cholesterol . It interacts with the enzyme HMG-CoA reductase in this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific proteins. For instance, the TapA protein from Aspergillus terreus has been shown to improve this compound production and facilitate its efflux from cells .
Subcellular Localization
The subcellular localization of this compound and its biosynthetic enzymes varies. For example, the mitochondrial polyketide synthase MrPigA, which is involved in this compound biosynthesis, is localized in the mitochondria . Other enzymes such as the ketoreductase MrPigC, the oxidoreductase MrPigE, and the monooxygenase MrPigN are found in the cytosol, while the oxidoreductase MrPigF is bound to the cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monacolin J can be synthesized through the hydrolysis of lovastatin. This process involves the use of chemical reagents and specific reaction conditions to break down lovastatin into this compound. The hydrolysis typically requires alkaline conditions and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. The biosynthetic pathway genes responsible for this compound production, such as lovB, lovC, lovG, and lovA, can be heterologously expressed in microorganisms like Aspergillus niger. This method involves the integration of these genes into the microbial genome using techniques such as CRISPR/Cas9 homology-directed recombination. The engineered strains are then cultivated under optimized conditions to maximize this compound production .
Chemical Reactions Analysis
Types of Reactions
Monacolin J undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce different statin derivatives with enhanced pharmacological properties .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various statin derivatives, such as simvastatin and other novel compounds with potential hypocholesterolemic and neuroprotective activities .
Scientific Research Applications
Monacolin J has a wide range of scientific research applications:
Comparison with Similar Compounds
Monacolin J is similar to other statins such as lovastatin, simvastatin, and atorvastatin. it is unique in its structure and biosynthetic pathway. Unlike other statins, this compound has a hydroxyl substituent at position C-8, which allows for the synthesis of various derivatives with different pharmacological properties .
List of Similar Compounds
- Lovastatin
- Simvastatin
- Atorvastatin
- Pravastatin
- Rosuvastatin
This compound’s unique structure and biosynthetic pathway make it a valuable compound for the development of novel statin drugs with enhanced therapeutic effects.
Properties
IUPAC Name |
4-hydroxy-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]oxan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-11-7-13-4-3-12(2)16(19(13)17(21)8-11)6-5-15-9-14(20)10-18(22)23-15/h3-4,7,11-12,14-17,19-21H,5-6,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFOBOYQVYMVCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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